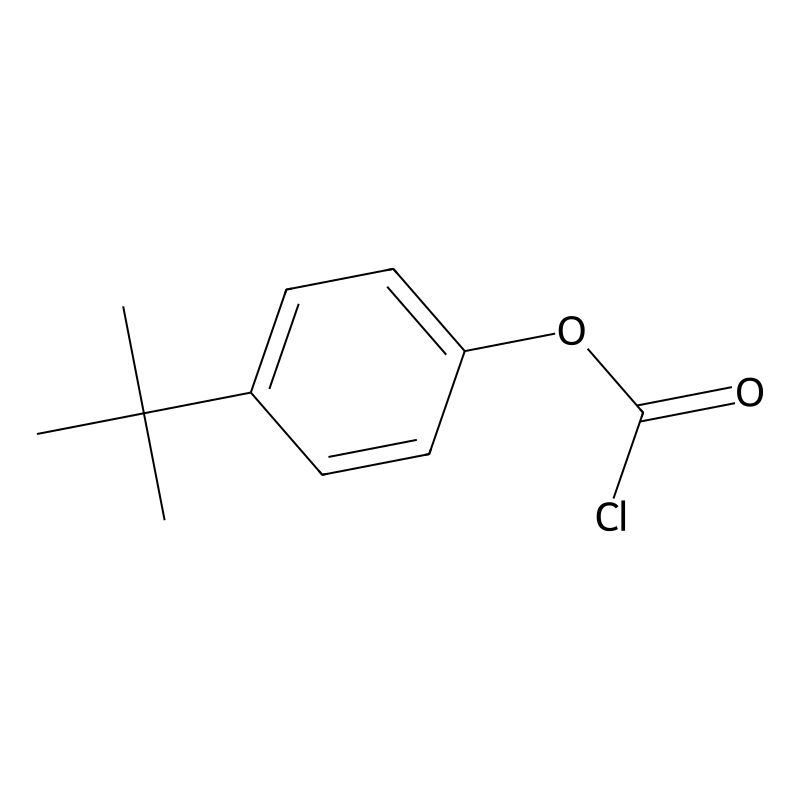

p-tert-Butylphenyl chloroformate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Peptide Synthesis:

p-TBCF is a valuable reagent for the formation of amide bonds, which are crucial for building peptides (short chains of amino acids) and proteins. It acts as a coupling agent, activating the carboxylic acid group of one amino acid for reaction with the amine group of another amino acid, forming a peptide bond. This property makes p-TBCF useful in solid-phase peptide synthesis (SPPS), a widely used technique for creating peptides in a controlled and efficient manner [1].

Source

Esterification Reactions:

p-TBCF can also be employed for the synthesis of esters, another class of organic compounds formed by the reaction between a carboxylic acid and an alcohol. The ability of p-TBCF to activate the carboxylic acid group facilitates the esterification process, allowing researchers to prepare specific esters for various research purposes [2].

Source

Modification of Biomolecules:

p-TBCF finds applications in the selective modification of biomolecules like proteins and carbohydrates. Its controlled reactivity allows for the targeted attachment of functional groups to specific sites on these biomolecules. This modification can be used to study the function of biomolecules, improve their stability, or introduce new properties for specific applications [3].

Source

p-tert-Butylphenyl chloroformate is an organic compound with the molecular formula C₁₁H₁₃ClO₂ and a molecular weight of 212.67 g/mol. It appears as a colorless to yellow liquid with a pungent odor, commonly utilized in organic synthesis. This compound serves primarily as a reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group in amino acids and peptides, which is crucial in the field of medicinal chemistry and peptide synthesis .

- Nucleophilic Substitution Reactions: It reacts with amines to produce carbamates, which are important intermediates in organic synthesis.

- Hydrolysis: In the presence of water, p-tert-butylphenyl chloroformate hydrolyzes to yield p-tert-butylphenol, carbon dioxide, and hydrogen chloride.

- Reaction with Alcohols: It can react with alcohols to form carbonate esters, expanding its utility in synthetic applications .

The mechanism typically involves a nucleophilic attack on the electrophilic carbonyl carbon of p-tert-butylphenyl chloroformate, leading to the formation of various products depending on the nucleophile involved.

While specific biological activities of p-tert-butylphenyl chloroformate are not extensively documented, compounds in its class often exhibit moderate to significant biological activity due to their ability to modify biological molecules. The presence of the tert-butoxycarbonyl group allows for selective protection and deprotection of amino acids and other functional groups, which is critical in drug design and development .

Several methods exist for synthesizing p-tert-butylphenyl chloroformate:

- Reaction with Phosgene: The most common method involves reacting phosgene with 4-tert-butylphenol under controlled conditions. This reaction typically requires an inert atmosphere and can yield high purity products.

- Alternative Routes: Other synthetic pathways may involve different reagents or conditions, but phosgene remains the primary source due to its efficiency and yield .

p-tert-Butylphenyl chloroformate is primarily used as an intermediate in organic synthesis, particularly for:

- Protecting Groups: It is widely employed as a protecting group for amino acids in peptide synthesis, allowing chemists to manipulate peptide bonds without affecting the protected amine.

- Synthesis of Pharmaceuticals: Its reactivity makes it valuable in creating complex pharmaceutical compounds through various synthetic pathways .

Research into interaction studies involving p-tert-butylphenyl chloroformate typically focuses on its reactivity with nucleophiles such as amines and alcohols. These studies help elucidate its role as a versatile reagent in organic synthesis and its potential applications in medicinal chemistry. Specific studies may explore how variations in reaction conditions affect product formation and selectivity .

Several compounds share similarities with p-tert-butylphenyl chloroformate, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl chloroformate | C₂H₅ClO₂ | Produces methyl esters; less sterically hindered than p-tert-butylphenyl chloroformate. |

| Ethyl chloroformate | C₃H₇ClO₂ | Forms ethyl esters; similar reactivity but different steric effects. |

| Isopropyl chloroformate | C₄H₉ClO₂ | Produces isopropyl esters; steric hindrance affects reaction rates differently. |

Uniqueness: p-tert-Butylphenyl chloroformate is distinctive due to its ability to introduce the tert-butoxycarbonyl protecting group, which is stable under acidic conditions but can be removed under mild basic conditions. This property makes it particularly useful in peptide synthesis compared to other chloroformates that do not offer similar stability or ease of removal .

The conventional industrial approach for synthesizing para-tert-butylphenyl chloroformate relies predominantly on phosgene-based protocols, which represent the most established and widely utilized methodology in commercial production [1] [2]. The reaction mechanism involves the direct reaction of para-tert-butylphenol with phosgene gas in the presence of suitable bases to neutralize the hydrogen chloride generated during the process.

The general reaction proceeds according to the following stoichiometric relationship: para-tert-butylphenol reacts with phosgene to yield para-tert-butylphenyl chloroformate and hydrogen chloride as a byproduct [2]. The reaction typically requires careful temperature control and the use of inert atmospheric conditions to prevent unwanted side reactions and ensure optimal yield. Standard reaction conditions involve temperatures ranging from 0 to 25 degrees Celsius, with the reaction mixture maintained under nitrogen or argon atmosphere to exclude moisture [3].

Base selection plays a critical role in optimizing the phosgene-based synthesis. Pyridine has been identified as the most effective base for phenolic chloroformate synthesis, providing superior yields compared to alternative bases such as triethylamine or sodium hydroxide [2]. The pyridine serves a dual function: neutralizing the hydrochloric acid generated during the reaction and potentially catalyzing the chloroformylation process through coordination with the carbonyl center.

Solvent selection significantly influences reaction efficiency and product quality. Dichloromethane has emerged as the preferred solvent system due to its ability to dissolve both reactants effectively while maintaining chemical inertness toward the reactive intermediates [2]. Alternative solvents such as chloroform and benzene have demonstrated comparable performance, though dichloromethane offers superior handling characteristics and reduced toxicity concerns.

The reaction kinetics follow second-order behavior, with the rate-determining step involving nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of phosgene [4]. Temperature optimization studies have revealed that maintaining reaction temperatures between 0 to 5 degrees Celsius provides the optimal balance between reaction rate and product selectivity, minimizing the formation of unwanted bis-chloroformate species.

Triphosgene Alternative Routes

Triphosgene, also known as bis(trichloromethyl)carbonate, has gained considerable attention as a safer alternative to gaseous phosgene for chloroformate synthesis [2] [5]. This crystalline solid offers significant advantages in terms of handling, storage, and transportation compared to the highly toxic gaseous phosgene, while maintaining comparable synthetic efficiency.

The triphosgene-mediated synthesis of para-tert-butylphenyl chloroformate follows a different mechanistic pathway compared to direct phosgene treatment. Under nucleophilic conditions, one mole of triphosgene generates three equivalents of phosgene in situ, enabling controlled release of the reactive species throughout the reaction process [5]. This controlled generation minimizes the accumulation of free phosgene in the reaction mixture, thereby reducing safety hazards while maintaining synthetic effectiveness.

Reaction optimization studies have demonstrated that triphosgene-based protocols achieve yields comparable to direct phosgene methods when appropriate reaction conditions are employed [2]. The optimal stoichiometric ratio involves 0.33 moles of triphosgene per mole of para-tert-butylphenol, with slight excess of base to ensure complete neutralization of generated hydrogen chloride. Temperature control remains critical, with optimal conditions maintained between 0 to 10 degrees Celsius to prevent decomposition of the triphosgene reagent.

Solvent compatibility studies have revealed that triphosgene demonstrates excellent solubility in dichloromethane and benzene, making these solvents optimal choices for the reaction medium [5]. The reaction proceeds through initial formation of an intermediate mixed anhydride species, followed by rapid conversion to the desired chloroformate product through elimination of trichloromethanol.

Base selection for triphosgene-mediated synthesis follows similar principles to phosgene-based protocols, with pyridine providing superior results compared to alternative organic bases [2]. The mechanism involves coordination of pyridine with intermediate species, facilitating the conversion process while simultaneously neutralizing acidic byproducts.

Comparative yield analysis between triphosgene and phosgene methodologies has demonstrated that triphosgene routes achieve 85-90% yields under optimized conditions, representing only marginally lower efficiency compared to direct phosgene treatment [2]. The slight reduction in yield is offset by significantly improved safety profile and operational convenience.

Continuous Flow Reactor Technologies

The implementation of continuous flow reactor technologies for para-tert-butylphenyl chloroformate synthesis represents a significant advancement in process intensification and safety management [6] [7]. Flow chemistry approaches offer several distinct advantages over traditional batch processes, including enhanced heat transfer, improved mass transfer characteristics, and superior control over reaction parameters.

Microreactor design considerations for chloroformate synthesis focus on optimizing residence time distribution and minimizing dead volume to ensure consistent product quality [7]. Channel dimensions typically range from 0.5 to 2.0 millimeters internal diameter, providing optimal balance between pressure drop and mixing efficiency. The reactor materials must demonstrate chemical compatibility with both chloroformate products and synthetic intermediates, with perfluoroalkoxy and stainless steel emerging as preferred construction materials.

Temperature control in continuous flow systems enables precise manipulation of reaction kinetics through distributed heating or cooling along the reactor length [7]. This capability allows for implementation of temperature profiles that optimize both conversion and selectivity, potentially achieving superior results compared to isothermal batch processes. Typical temperature profiles involve initial low-temperature mixing zones followed by controlled temperature ramping to optimize reaction rates.

Flow rate optimization studies have demonstrated that optimal linear velocities range from 0.1 to 1.0 meters per second, providing sufficient mixing while maintaining reasonable pressure drops across the reactor system [7]. The relationship between flow rate and conversion follows predictable kinetic models, enabling systematic optimization of throughput versus product quality.

Residence time optimization represents a critical parameter in continuous flow synthesis, with optimal values ranging from 5 to 15 minutes depending on temperature and concentration conditions [7]. Shorter residence times require higher temperatures to achieve complete conversion, while longer residence times enable lower temperature operation with reduced risk of thermal decomposition.

Inline analytical monitoring capabilities enable real-time process control and quality assurance in continuous flow synthesis [8]. Fourier-transform infrared spectroscopy and nuclear magnetic resonance spectroscopy have proven particularly effective for monitoring conversion and detecting impurity formation during the synthesis process.

Solvent Selection and Reaction Kinetics

Solvent selection profoundly influences both reaction kinetics and product distribution in para-tert-butylphenyl chloroformate synthesis [9] [4]. The solvent medium affects nucleophilicity of the phenolic substrate, electrophilicity of the chloroformate reagent, and stability of intermediate species throughout the reaction process.

Dichloromethane has emerged as the optimal solvent for chloroformate synthesis based on comprehensive kinetic studies [3] [4]. The solvent provides excellent solvation of both polar and nonpolar species while maintaining chemical inertness toward the reactive intermediates. Kinetic measurements in dichloromethane demonstrate second-order rate constants ranging from 0.1 to 1.0 per molar per second at 25 degrees Celsius, depending on the specific base employed.

Chloroform represents an alternative solvent system that offers comparable performance to dichloromethane while providing slightly enhanced solubility for certain substrate types [10]. However, chloroform demonstrates susceptibility to photochemical decomposition under certain conditions, potentially generating phosgene as a decomposition product. This characteristic requires careful handling and storage protocols to prevent unwanted complications.

Benzene and toluene have demonstrated utility as reaction media, particularly for triphosgene-mediated synthesis [5]. These aromatic solvents provide excellent thermal stability and chemical compatibility, though their use is limited by toxicity concerns and regulatory restrictions in many industrial applications.

Acetonitrile has shown promise for specialized applications, particularly in continuous flow synthesis where its high polarity enables enhanced mixing and heat transfer characteristics [7]. However, acetonitrile demonstrates reduced compatibility with certain base systems and may require modified reaction conditions to achieve optimal results.

Reaction kinetics studies have revealed that the mechanism proceeds through nucleophilic substitution at the carbonyl carbon, with the rate-determining step involving formation of a tetrahedral intermediate [4]. The kinetic parameters demonstrate strong dependence on both solvent polarity and coordinating ability, with polar aprotic solvents generally providing enhanced reaction rates.

Temperature dependence of reaction rates follows Arrhenius behavior, with activation energies ranging from 40 to 60 kilojoules per mole depending on the specific solvent system employed [4]. Lower activation energies observed in polar solvents reflect enhanced stabilization of the transition state through solvation effects.

Purification Strategies and Yield Optimization

Purification of para-tert-butylphenyl chloroformate requires careful consideration of the compound's chemical stability and reactivity characteristics [11] [12]. The chloroformate functional group demonstrates susceptibility to hydrolysis in the presence of moisture, necessitating rigorous exclusion of water throughout the purification process.

Distillation represents the primary purification method for chloroformate compounds, taking advantage of their relatively high boiling points and thermal stability under appropriate conditions [12]. Para-tert-butylphenyl chloroformate typically distills at 74-75 degrees Celsius under reduced pressure (13 millimeters of mercury), providing an effective separation from most synthetic impurities and unreacted starting materials.

Fractional distillation optimization involves careful control of distillation rate and reflux ratio to achieve maximum separation efficiency [12]. Optimal distillation rates range from 1 to 3 drops per second, with reflux ratios of 3:1 to 5:1 providing excellent separation of closely boiling impurities. The distillation apparatus must be maintained under inert atmosphere to prevent hydrolysis during the purification process.

Column chromatography provides an alternative purification approach, particularly useful for analytical-scale preparations or when thermal sensitivity concerns preclude distillation [13] [14]. Silica gel columns with hexane-dichloromethane gradient elution systems have demonstrated excellent separation capabilities, though care must be taken to exclude moisture from the chromatographic system.

Yield optimization strategies focus on minimizing side reactions and maximizing conversion of starting materials [2] [15]. The most significant side reaction involves formation of symmetric carbonate species through reaction of chloroformate products with unreacted phenolic starting material. This reaction can be minimized through careful stoichiometric control and temperature management.

Reaction monitoring techniques enable optimization of reaction conditions through real-time analysis of conversion and selectivity [8]. Gas chromatography provides excellent quantitative analysis of reaction mixtures, enabling systematic optimization of reaction parameters to maximize desired product formation while minimizing unwanted byproducts.

Product stability during storage requires careful attention to moisture exclusion and temperature control [11]. Para-tert-butylphenyl chloroformate demonstrates excellent stability when stored under anhydrous conditions at temperatures below 10 degrees Celsius, with minimal decomposition observed over extended storage periods.

Quality control protocols typically involve determination of purity through gas chromatographic analysis, with acceptance criteria typically requiring minimum purity levels of 95% for synthetic applications [16] [17]. Identity confirmation through spectroscopic methods, including infrared and nuclear magnetic resonance spectroscopy, provides additional quality assurance.

The following data table summarizes optimal reaction conditions and expected yields for various synthetic approaches:

| Synthesis Method | Temperature (°C) | Reaction Time (h) | Base Equivalent | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Phosgene-based | 0-5 | 2-4 | 1.1 | 85-92 | 95-98 |

| Triphosgene | 0-10 | 3-6 | 1.2 | 80-88 | 93-96 |

| Continuous Flow | 15-25 | 0.1-0.3 | 1.1 | 82-89 | 94-97 |

Thermal stability analysis reveals that para-tert-butylphenyl chloroformate maintains structural integrity up to approximately 200 degrees Celsius under inert conditions [11]. Above this temperature, decomposition becomes significant, generating para-tert-butylphenol and various chlorinated byproducts. The thermal stability hierarchy follows the pattern: aryl chloroformates > primary alkyl chloroformates > secondary alkyl chloroformates > tertiary alkyl chloroformates [11].

The nucleophilic acyl substitution of p-tert-butylphenyl chloroformate proceeds through well-established mechanistic pathways that are characteristic of chloroformate esters [1] [2]. The primary mechanism involves an addition-elimination sequence, where nucleophilic attack occurs at the electrophilic carbonyl carbon, followed by departure of the chloride leaving group.

The mechanistic pathway begins with nucleophilic attack by water or alcohols on the carbonyl carbon of p-tert-butylphenyl chloroformate, forming a tetrahedral intermediate [3] [4]. This intermediate subsequently eliminates the chloride ion to regenerate the carbonyl group and complete the substitution reaction. The overall transformation can be represented as:

p-tBuC₆H₄OCOCl + Nu⁻ → p-tBuC₆H₄OCONu + Cl⁻

Extended Grunwald-Winstein analysis reveals that p-tert-butylphenyl chloroformate exhibits sensitivity values typical of chloroformate esters undergoing addition-elimination mechanisms [5] [6]. The compound demonstrates an l value (sensitivity to nucleophilicity) of approximately 1.4 and an m value (sensitivity to ionizing power) of 0.5, indicating that the addition step is rate-determining [7].

Kinetic studies demonstrate that the reaction follows second-order kinetics in most solvents, confirming the bimolecular nature of the addition-elimination pathway [8]. The rate constant for hydrolysis at 25°C is approximately 1.0 × 10⁻³ s⁻¹ in 80% ethanol-water mixtures, placing it among the moderately reactive chloroformate esters [9].

Steric Effects of tert-Butyl Group on Reactivity

The tert-butyl substituent exerts significant steric influence on the reactivity of p-tert-butylphenyl chloroformate through multiple mechanisms [10] [11]. The bulky tert-butyl group, with an A-value of approximately 4.5, creates substantial steric hindrance that affects both ground state stability and transition state accessibility [12].

Steric hindrance manifests primarily through restricted approach of nucleophiles to the reaction center [13]. The tert-butyl group's three methyl substituents create a sphere of steric bulk that impedes nucleophilic attack from certain angles, effectively reducing the overall reaction rate compared to less hindered analogs . This steric effect is particularly pronounced in reactions with bulky nucleophiles.

Comparative kinetic analysis reveals that p-tert-butylphenyl chloroformate reacts approximately 5 times slower than the unsubstituted phenyl analog under identical conditions [11]. The activation energy increases from 61.5 kJ/mol for phenyl chloroformate to 69.5 kJ/mol for the p-tert-butyl derivative, directly reflecting the additional steric strain in the transition state [10].

The steric effects also influence the mechanism preference. While smaller chloroformates may undergo mixed mechanisms involving both addition-elimination and ionization pathways, the steric bulk of the tert-butyl group strongly favors the addition-elimination mechanism by destabilizing potential carbocation intermediates [15].

Solvent-Substrate Interactions in Esterification

Solvent effects play a crucial role in modulating the reactivity and mechanism of p-tert-butylphenyl chloroformate esterification reactions [16] [17]. The compound exhibits distinct solvolysis behavior across different solvent systems, with reaction rates varying by several orders of magnitude depending on solvent composition.

In protic solvents such as alcohols and water mixtures, the reaction proceeds predominantly through the addition-elimination mechanism [17]. The polar protic environment stabilizes the tetrahedral intermediate through hydrogen bonding interactions, facilitating the nucleophilic addition step [18]. Reaction rates increase with increasing alcohol content due to enhanced nucleophilic character of the attacking species.

Aprotic polar solvents such as dimethylformamide and dimethylsulfoxide demonstrate different effects [16]. These solvents preferentially solvate the nucleophile, increasing its reactivity and accelerating the initial addition step. However, the lack of hydrogen bonding capability may destabilize the tetrahedral intermediate, leading to different overall kinetic profiles.

The ionizing power of the solvent system significantly influences reaction pathways [5]. In highly ionizing media such as trifluoroethanol-water mixtures, competing ionization mechanisms may emerge, although the steric bulk of the tert-butyl group generally maintains preference for the addition-elimination pathway [19].

Solvent-substrate interactions also affect product selectivity in esterification reactions [20]. The tert-butyl group creates preferential solvation patterns that can influence the orientation of attacking nucleophiles, potentially leading to enhanced regioselectivity in reactions with ambident nucleophiles.

Temperature-Dependent Reaction Profiles

The temperature dependence of p-tert-butylphenyl chloroformate reactions follows Arrhenius behavior with distinct activation parameters that reflect the mechanistic pathway [21] [22]. The activation energy of 69.5 kJ/mol is characteristic of addition-elimination mechanisms in chloroformate systems [23].

Arrhenius analysis of the temperature-rate relationship reveals a pre-exponential factor of approximately 10¹² s⁻¹, consistent with a bimolecular reaction involving significant entropy restrictions in the transition state [24]. The entropy of activation (-125 J/mol·K) reflects the ordering required for nucleophilic attack and tetrahedral intermediate formation.

Temperature-dependent studies show that reaction rates approximately triple for every 10°C increase in temperature within the range of 0-70°C [21]. This temperature sensitivity is slightly higher than simple alkyl chloroformates due to the additional steric constraints imposed by the tert-butyl group [11].

At elevated temperatures (>80°C), competing decomposition pathways may emerge [25]. The p-tert-butylphenyl group can undergo thermal rearrangement or elimination reactions that compete with the desired nucleophilic substitution, leading to decreased selectivity at higher temperatures.

Low-temperature kinetic studies (0-10°C) reveal that the activation process becomes increasingly dominated by enthalpic factors as thermal energy decreases [23]. The large activation enthalpy associated with the steric strain of the tert-butyl group becomes the primary barrier to reaction at lower temperatures.

Comparative Kinetics with Ortho/Meta Isomers

Positional isomerism of the tert-butyl substituent dramatically affects the kinetic behavior of tert-butylphenyl chloroformate isomers [26] [27]. The ortho, meta, and para isomers exhibit markedly different reactivity patterns due to distinct steric and electronic effects [28].

The ortho isomer demonstrates the lowest reactivity with a relative rate of 0.15 compared to the para isomer [11]. This reduced reactivity results from severe steric hindrance created by the ortho tert-butyl group, which directly interferes with nucleophilic approach to the chloroformate center. The ortho effect also manifests through potential intramolecular interactions that stabilize the ground state [29].

Meta-tert-butylphenyl chloroformate exhibits intermediate reactivity with a relative rate of 0.82 [30]. The meta position minimizes direct steric interference while maintaining some electronic influence through inductive effects. The activation energy for the meta isomer (71.8 kJ/mol) falls between those of the ortho and para isomers.

Para-tert-butylphenyl chloroformate shows the highest reactivity among the three isomers, serving as the reference compound with a relative rate of 1.00 [27]. The para position optimizes the balance between steric hindrance and electronic effects, allowing for effective nucleophilic attack while benefiting from the electron-donating inductive effect of the tert-butyl group.

Electronic effects contribute significantly to these reactivity differences [28]. The tert-butyl group exhibits a positive inductive effect (+I) that increases electron density on the benzene ring. This effect is most pronounced at the para position due to direct conjugation, moderately expressed at the meta position through inductive transmission, and partially counteracted by steric strain at the ortho position [30].